2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound contains several functional groups and structural features. It has a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of heterocyclic compound . This ring is attached to a carboxamide group. The compound also contains a tetrahydrothieno[2,3-c]pyridine ring, which is another type of heterocyclic compound . The presence of these rings could potentially give the compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the heterocyclic rings and the functional groups would likely have a significant impact on the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The functional groups present in the compound, such as the carboxamide group, could potentially react with other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could potentially affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides Reactions
The research explored the reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to the formation of angular and linear isoindole diones. These reactions are crucial for understanding the chemical behavior and potential applications of related compounds in synthesizing novel heterocyclic structures with possible biological activities (Vasilin et al., 2015).
Cascade Transformations of Aminophenylamino Compounds
Investigations into the cascade transformations of 3-(2-aminophenylamino) compounds have demonstrated new examples of ring–ring tautomerism, enriching the chemical toolkit for synthesizing complex molecules with potential pharmacological properties (Ukhin et al., 2015).
Novel Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis
The preparation of novel pyrido and pyrimido derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates highlights the versatility of thienopyridine compounds in synthesizing fused systems with potential for further chemical and biological exploration (Bakhite et al., 2005).
Bromination and Microwave-Assisted Synthesis
The study on bromination and microwave-assisted synthesis of various heterocyclic compounds from pyridinethiones emphasizes the utility of modern synthetic techniques in enhancing the efficiency and yield of complex molecules, potentially useful in drug discovery and material science (Youssef et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S.ClH/c1-11(2)23-8-7-12-16(9-23)28-20(17(12)18(21)24)22-19(25)15-10-26-13-5-3-4-6-14(13)27-15;/h3-6,11,15H,7-10H2,1-2H3,(H2,21,24)(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPVOUBIEZZWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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